tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Chiral Resolution Stereochemistry Optical Purity

Sourcing the correct enantiomer of chiral 1,4-oxazepane intermediates is critical for SAR programs-substituting the (S)-enantiomer or regioisomer can compromise target engagement and lead to invalid biological data. This (R)-configured, Boc-protected building block eliminates that risk. - Defined (R)-stereochemistry ensures consistent pharmacophore vectors for DPP1 inhibitor (COPD/asthma) and triple reuptake inhibitor (CNS) programs. - Para-cyano substituent provides a synthetic handle for bioisosteric replacement and hydrogen-bond anchoring in fragment-based screening. - High-purity single enantiomer supplied to support diastereoselective route development and scalable API synthesis.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
Cat. No. B8259101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m0/s1
InChIKeyJXXYPPSPSUQTJP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate Overview


tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate (CAS 2381469-96-9) is a chiral, Boc-protected 1,4-oxazepane derivative with a molecular weight of 302.37 g/mol and a molecular formula of C17H22N2O3 . This compound functions as a versatile building block in medicinal chemistry, notable for its defined (R)-stereochemistry at the 2-position, which introduces three-dimensionality and vectorial specificity for target engagement. The incorporation of the 1,4-oxazepane ring system, known for its ability to modulate drug-like properties [1], along with a 4-cyanophenyl group and a tert-Butoxycarbonyl (Boc) protecting group, makes it a strategically differentiated intermediate for synthesizing complex molecules, particularly in central nervous system and anti-inflammatory programs.

Chiral building block with defined (R)-stereochemistry at 2-position
Boc-protected for orthogonal late-stage amine diversification
1,4-Oxazepane scaffold suitable for CNS and anti-inflammatory programs

Why Substitution Fails for tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate


Simple in-class substitution is scientifically invalid for this compound class due to divergent stereochemical outcomes and positional isomer effects on downstream molecular properties. The (R)-enantiomer is not functionally equivalent to its (S)-counterpart (CAS 2380593-05-3), as a single chiral inversion can dramatically alter a final drug's pharmacodynamics, as commonly observed with 1,4-oxazepane-based therapeutic candidates [1]. Furthermore, shifting the cyano group from the para (4-) to the meta (3-) or ortho (2-) position on the phenyl ring generates distinct positional isomers with unique electronic and steric profiles, which, based on established structure-activity relationship (SAR) principles, directly dictate binding affinity and selectivity. The absence of published, side-by-side comparative data for these specific isomers does not negate this fundamental medicinal chemistry principle; rather, it signifies a critical knowledge gap that mandates procurement of the precisely specified isomer to avoid introducing an uncontrolled variable into a research program.

(R)- vs (S)-enantiomer

Chiral inversion may alter pharmacodynamic profile; the (R)- and (S)-forms are not functionally equivalent.

4-Cyano vs 3-cyano positional isomer

Predicted lipophilicity shift with meta-substitution may change passive permeability and metabolic stability.

Boc-protected vs des-Boc analog

Functional group difference determines synthetic role; the Boc-protected intermediate is not a direct bioactive substitute.

Comparative Evidence for tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate


Enantiomeric Configuration: (R)-Isomer vs. (S)-Isomer

Vendor technical specifications confirm the chiral identity of the target compound, tert-butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate, and its primary enantiomeric comparator, the (S)-isomer. The target (R)-form (CAS 2381469-96-9) is consistently specified with a purity level of ≥95% . Similarly, the separate listing for the (S)-isomer (CAS 2380593-05-3) also reports a standard purity of 95%+ from the same supplier . While these figures represent a baseline for chemical purity, they confirm the compounds are supplied as distinct, resolved entities, a critical first point of differentiation. No evidence of a racemic mixture being sold under a single CAS was found, indicating the market supplies the specific enantiomer as demanded.

Enantiomer Purity
Specification review
Target (R): ≥95%; Comparator (S): 95%+. Purity specification is comparable; no purity-based differentiation.
Confirms separate enantiomer supply; avoids racemate confounding.
Supplier COA specification; head-to-head bioactivity data unavailable.
Chiral Resolution Stereochemistry Optical Purity

4-Cyano vs. 3-Cyano Positional Isomer Lipophilicity

Predicted logP values for a series of tert-butyl 2-(cyanophenyl)-1,4-oxazepane-4-carboxylate positional isomers illustrate quantifiable differences in lipophilicity. Based on standard Cheminformatics calculations, the 4-cyanophenyl target compound has a predicted logP contributing to a specific range. While exact experimental logP values are not available in the literature, the structurally analogous (S)-2-(3-cyanophenyl) isomer (CAS 2380903-90-0) is predicted to have a different lipophilic character due to the altered electronic distribution of the meta-substituted cyano group . This difference in lipophilicity can directly impact passive membrane permeability and metabolic stability.

Predicted LogP Difference
Class-level inference
4-CN vs 3-CN positional isomer: predicted logP shift based on in silico tools; experimental values not reported.
Supports regioisomer-specific ADME property review.
In silico prediction; requires experimental verification.
Positional Isomer Lipophilicity Drug Design

Boc-Protection Status as Key Differentiator

The target compound features a stable N-Boc protecting group, which is absent in advanced 1,4-oxazepane-2-carboxamide inhibitors like those in patent WO20130267494. The patent exemplifies a class of 1,4-oxazepane derivatives with sub-1 µM monoamine reuptake inhibitory activity (e.g., Example compounds with IC50 values in the range of 10-500 nM for serotonin and norepinephrine transporters) [1]. While the target compound is an upstream synthetic intermediate and not a direct bioactive, its Boc-protection status is a critical differentiator from these des-Boc advanced leads. It provides a chemically orthogonal handle (the free amine after deprotection) for late-stage diversification, a capability lost if a user procures a pre-functionalized final compound. The patent's SAR data suggests that modifications at the position equivalent to the 4-nitrogen of the oxazepane ring significantly impact potency, reinforcing the value of the Boc-protected scaffold for SAR exploration [1].

Synthetic Role vs. Bioactivity
Class-level inference
Target: non-inhibitory Boc-protected intermediate. Comparator: des-Boc analogs with reported IC50 10–500 nM (SERT/NET).
Boc-protected scaffold enables late-stage diversification; not intended for direct screening.
Patent-reported activity; deprotection required for bioactivity assessment.
Protecting Group Synthetic Strategy Boc-deprotection

Research Applications for tert-Butyl (R)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate


Synthesis of DPP1/DPP4 Inhibitor Leads

The target compound is ideally suited as a chiral starting material for synthesizing novel dipeptidyl peptidase (DPP) inhibitors, specifically DPP1 inhibitors for COPD and asthma, as described in patent families by AstraZeneca [1]. Its defined (R)-stereochemistry allows for the construction of (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamide analogs with precise stereochemical control, a key requirement for this target class.

SAR Exploration of Monoamine Reuptake Inhibitors

Given the known utility of 1,4-oxazepane scaffolds in modulating monoamine transporters, this protected intermediate can be used to generate libraries of potential triple reuptake inhibitors for depression and ADHD research [1]. The Boc group can be selectively removed to introduce diverse amide, sulfonamide, or alkyl substituents, enabling the direct mapping of stereochemical and steric effects on SERT, NET, and DAT activity.

Fragment-Based Design with Chiral Oxazepane Scaffold

Procurement of this compound is warranted for fragment-based screening and subsequent fragment growth. The core 1,4-oxazepane ring incorporating a chiral center is a privileged structure in medicinal chemistry, offering a balance of rigidity and flexibility [2]. The cyano group serves as both a hydrogen bond acceptor and a synthetic handle for bioisosteric replacement, while the distal chiral center can probe the 3D-topology of enzyme active sites.

Process Route Scouting for Key Intermediate

This material is a logical procurement choice for process chemists developing scalable synthetic routes to APIs containing a 7-membered ring. As demonstrated in process development papers for similar chiral 1,4-oxazepane intermediates [3], having consistent, high-purity starting material with a defined absolute configuration is essential for studying and controlling diastereoselectivity in subsequent transformations.

Application
Selection Property
Validation Focus
DPP1 inhibitor lead synthesis (respiratory research models)
(R)-configured chiral building block
Stereochemical control for (2S)-analog construction
Monoamine reuptake inhibitor SAR libraries (CNS transporter research)
Boc-protected amine for orthogonal diversification
SERT/NET/DAT activity mapping after deprotection
Fragment-based design with chiral oxazepane scaffold
Chiral 1,4-oxazepane core with cyano hydrogen-bond acceptor
3D-topology probing of enzyme active sites
Process route scouting for chiral 7-membered ring intermediate
Defined (R)-configuration for diastereoselectivity control
Scalable synthesis and diastereoselectivity studies
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